molecular formula C22H20N6O2S B3012882 N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896299-64-2

N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B3012882
CAS No.: 896299-64-2
M. Wt: 432.5
InChI Key: ILEATMJXNXRCGZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N6O2S and its molecular weight is 432.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-16(29)23-18-9-11-19(12-10-18)24-20(30)15-31-22-26-25-21(17-7-3-2-4-8-17)28(22)27-13-5-6-14-27/h2-14H,15H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEATMJXNXRCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the acetylation of 4-aminoacetanilide followed by the introduction of the triazole and pyrrole moieties through various coupling reactions. The use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) is common in these syntheses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioacetamide moiety may facilitate enzyme inhibition or receptor modulation by binding to active sites or allosteric sites on target proteins. For instance, compounds containing similar structural motifs have been shown to inhibit ribonucleotide reductase (RNR), a key enzyme in nucleotide metabolism .

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, thiosemicarbazones have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting RNR activity . In vitro assays suggest that this compound may exhibit similar efficacy.

Antimicrobial Properties

Compounds bearing the triazole ring are often noted for their antimicrobial properties. Research has shown that derivatives containing triazole and pyrrole moieties can inhibit bacterial growth and possess antifungal activity . The specific compound may also share these properties, making it a candidate for further investigation in antimicrobial therapy.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Triapine (3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone) : This compound has shown promising results in clinical trials for pancreatic cancer, demonstrating the potential of thiosemicarbazone derivatives in oncology .
  • Pyridazinones and Pyrrolones : These classes of compounds have been studied for their anti-inflammatory and analgesic activities, showcasing a broad spectrum of biological effects linked to structural similarities with the compound of interest .

Data Table: Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AnticancerThiosemicarbazonesCytotoxicity against cancer cell lines
AntimicrobialTriazole derivativesInhibition of bacterial and fungal growth
Anti-inflammatoryPyridazinonesReduction in inflammation markers

Scientific Research Applications

Medicinal Chemistry

N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been investigated for its potential as a pharmacological agent . Its design incorporates elements known to enhance bioactivity:

  • Triazole Moiety : Compounds containing triazole rings have been shown to possess antifungal and antibacterial properties. Research indicates that derivatives of triazoles can inhibit key enzymes in pathogens, making them valuable in drug design against infections .
  • Pyrrole Derivatives : Pyrrole-based compounds have demonstrated significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacology

The pharmacological potential of this compound is highlighted in several studies:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, showing promising results in reducing cell viability .
  • Antimicrobial Properties : The compound's structural features suggest it might exhibit antimicrobial activity. Research on similar triazole derivatives has shown effectiveness against a range of bacterial strains, indicating potential for further exploration in this area .

Biochemical Applications

In biochemical contexts, this compound could serve as a biochemical probe due to its ability to interact with specific proteins or enzymes:

  • Enzyme Inhibition Studies : Given the presence of the triazole and pyrrole groups, there is potential for the compound to act as an inhibitor of certain enzymes involved in metabolic pathways. This could be particularly relevant in studies aimed at understanding metabolic diseases or cancer metabolism .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted by [source] evaluated the antimicrobial efficacy of various triazole-containing compounds against resistant strains of bacteria. The findings indicated that certain modifications to the triazole structure could enhance antibacterial activity significantly.

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing N-(4-acetamidophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : A universal synthesis approach involves coupling 2-((5-aryl-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives with substituted anilines. For example, chloroacetyl chloride can be reacted with amino intermediates in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures . Key steps include controlling reaction temperature (20–25°C) and stoichiometric ratios to avoid side products.

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • 1H NMR : To verify proton environments (e.g., acetamide NH at δ ~10 ppm, pyrrole protons at δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
  • LC-MS : Validates molecular ion peaks and purity (>95%).
  • Elemental Analysis : Ensures correct C, H, N, S composition .

Q. What computational tools predict the biological activity of this compound?

  • Methodological Answer : The PASS program predicts activity spectra (e.g., antiviral, anticancer) by analyzing structural motifs. Molecular docking with targets like kinases or receptors refines binding affinity estimates. For example, the triazole-thioacetamide scaffold may interact with ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer : Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Pd-mediated cross-coupling for aryl substitutions .
  • Workup Adjustments : Gradient pH precipitation to isolate pure acetamide derivatives.
    • Data Contradiction : Yields vary with substituent electronic effects; electron-withdrawing groups (e.g., -Cl) reduce reactivity compared to electron-donating groups (e.g., -OCH₃) .

Q. How do structural modifications (e.g., pyrrole vs. pyrazole substituents) affect bioactivity?

  • Methodological Answer : Comparative SAR studies involve:

  • Substituent Swapping : Replace 1H-pyrrol-1-yl with 5-methyl-1H-pyrazole-3-yl to assess changes in hydrophobic interactions.
  • Biological Assays : Test modified compounds against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC₅₀ values .
    • Key Finding : Pyrrole derivatives exhibit enhanced membrane permeability due to planar aromaticity .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

  • Dynamic NMR : Probe rotational barriers in thioacetamide bonds.
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., triazole vs. thione-thiol equilibrium) .
    • Example : Discrepancies in LC-MS retention times may arise from residual solvents; use preparative HPLC for purification .

Q. What strategies mitigate toxicity risks in preclinical studies?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., thioether groups).
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., sulfoxide formation) .

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